molecular formula C15H12N2 B3013186 N-phenylquinolin-3-amine CAS No. 108618-27-5

N-phenylquinolin-3-amine

Cat. No.: B3013186
CAS No.: 108618-27-5
M. Wt: 220.275
InChI Key: RJAKKBANTMOIKE-UHFFFAOYSA-N
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Description

N-phenylquinolin-3-amine is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.275. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Amination of 4-Chloro-2-phenylquinoline Derivatives

    Novel 4-amino-2-phenylquinoline derivatives, a class related to N-phenylquinolin-3-amine, were synthesized using various 4-chloro-2-arylquinoline compounds. This research highlights the importance of amination by amide solvents in synthesizing such compounds, which could be pivotal in pharmaceutical and chemical industries (Tsai et al., 2008).

  • One-pot Synthesis of 2-Arylbenzoxazole Derivatives

    In another study, a one-pot synthesis method for 2-arylbenzoxazole derivatives was developed. This method involved copper-catalyzed intermolecular C–N coupling with primary amines, highlighting the potential of such reactions in developing novel organic compounds (Miao et al., 2015).

Fluorescence and Optical Properties

  • Fluorescence of Catechol Amines and Related Compounds

    A study investigated the fluorescence properties of catechol amines and related compounds, including derivatives similar to this compound. The research found that certain primary amines with hydroxyl groups exhibited intense fluorescence when exposed to formaldehyde vapor, suggesting potential applications in bioimaging and analytical chemistry (Falck et al., 1962).

  • Preparation of Fluorescent 3-Hydroxyquinoline-4(1H)-one-5-carboxamides

    Another study focused on the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, related to this compound, and evaluated their fluorescent properties. These compounds showed potential as fluorescent agents, which could be useful in various scientific applications, including cellular imaging and diagnostics (Funk et al., 2015).

Biological and Medicinal Applications

  • Copper Complexes Derived from Hetero-Organoselanylquinoline Ligands

    A set of copper(II) complexes synthesized from ligands related to this compound showed significant cytotoxicity against certain cancer cell lines and potential DNA-binding characteristics. This research underscores the potential of these compounds in developing anticancer agents (Moohambihai & Nagashri, 2022).

  • Synthesis and Activity of Substituted 2-phenylquinolin-4-amines

    Research on 2-phenylquinolin-4-amines, related to this compound, showed their potential as immunostimulatory antagonists. This study highlights the importance of these compounds in developing new therapeutic agents (Strekowski et al., 2003).

Safety and Hazards

The safety information for N-phenylquinolin-3-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

N-phenylquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAKKBANTMOIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of quinoline-3-carbaldehyde 11 (79 mg, 0.5 mmol) in MeOH (5 mL) was added aniline (0.05 mL, 0.55 mmol) and ZnCl2 (136 mg, 2.0 mmol) and the reaction was stirred at room temperature for 15 min. Then NaCNBH3 (62.8 mg, 2.0 mmol) was added and to the reaction was stirred overnight at room temperature. The solvent was removed by rotary evaporation and the residue suspended in EtOAc. The organic layers were combined and washed with NaHCO3, water, and brine and then dried over MgSO. Concentration in vacuo gave the crude product, which was used in the next step without further purification. 1H NMR (CDCl3): 9.05 (s, 1H), 8.23 (d, J=7.6 Hz, 2H), 7.77 (d, J=8.0 Hz, 1H), 7.71-7.66 (m, 1H), 7.54-7.51 (m, 1H), 7.21-7.16 (m, 2H), 6.76-6.72 (m, 1H), 6.68-6.60 (m, 2H), 4.54 (s, 2H), 4.16 (s, br, 1H).
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
136 mg
Type
catalyst
Reaction Step One
Quantity
62.8 mg
Type
reactant
Reaction Step Two

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